1-Bromohept-2-ene

Description

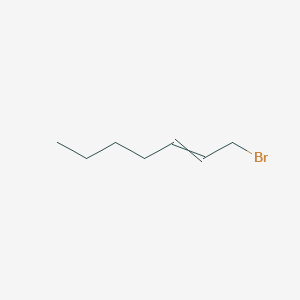

Structure

3D Structure

Properties

IUPAC Name |

1-bromohept-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h5-6H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNFMPKLXRVOQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromohept-2-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-bromohept-2-ene. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Core Chemical Properties

This compound is a halogenated alkene with the molecular formula C₇H₁₃Br. It exists as two geometric isomers, (E)-1-bromohept-2-ene and (Z)-1-bromohept-2-ene, due to the presence of a carbon-carbon double bond. The physicochemical properties are summarized in the table below. It is important to note that while some experimental data is available, many of the listed properties are computed estimates.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃Br | PubChem[1] |

| Molecular Weight | 177.08 g/mol | PubChem[1] |

| IUPAC Name | (E)-1-bromohept-2-ene | PubChem[1] |

| Canonical SMILES | CCCC/C=C/CBr | PubChem[1] |

| CAS Number | 35349-80-5 ((E)-isomer) | ChemicalBook |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| XLogP3-AA (Computed) | 3.4 | PubChem[1] |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the characterization of this compound. While a comprehensive public database of spectra for this specific compound is limited, the expected spectral features can be predicted based on its structure and the known behavior of similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the double bond (vinylic protons) in the range of 5.5-6.0 ppm. The protons on the carbon adjacent to the bromine atom (allylic protons) would likely appear around 4.0 ppm. The remaining aliphatic protons would be found in the upfield region of the spectrum. The coupling constants between the vinylic protons would be indicative of the double bond geometry (typically ~15 Hz for the E-isomer and ~10 Hz for the Z-isomer).

¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for the two sp² hybridized carbons of the double bond in the range of 120-140 ppm. The carbon atom bonded to the bromine would be expected to resonate around 30-40 ppm.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit a characteristic C=C stretching vibration for the double bond around 1650-1670 cm⁻¹. The C-H stretching vibrations for the vinylic hydrogens would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches would be observed just below 3000 cm⁻¹. A C-Br stretching frequency would be expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns for allylic bromides include the loss of the bromine radical (Br•) to form a stable allylic carbocation.

Experimental Protocols

Hypothetical Synthesis of this compound via Allylic Bromination:

Materials:

-

Hept-2-ene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hept-2-ene in CCl₄.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or GC analysis.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound. The E and Z isomers may be separable by careful chromatography.

Reactivity and Potential Applications

This compound, as an allylic bromide, is a versatile intermediate in organic synthesis. Its reactivity is dominated by the presence of the bromine atom at an allylic position, which makes it susceptible to both nucleophilic substitution and organometallic reactions.

Nucleophilic Substitution: The C-Br bond is polarized, and the bromine atom is a good leaving group. This compound can undergo Sₙ2 reactions with a variety of nucleophiles, such as cyanides, azides, and alkoxides, to introduce new functional groups at the 1-position. Due to the allylic nature of the substrate, Sₙ2' reactions are also possible, which would result in the nucleophile attacking the γ-carbon (carbon 3) with a concurrent rearrangement of the double bond.

Organometallic Reactions: this compound can be used to form organometallic reagents. For example, it can react with magnesium metal to form the corresponding Grignard reagent, hept-2-en-1-ylmagnesium bromide. This Grignard reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.

Potential in Drug Development: While there is no direct evidence of this compound being involved in biological signaling pathways, its utility as a synthetic intermediate makes it relevant to drug development. The hept-2-ene scaffold can be incorporated into larger molecules, and the bromo-functionality allows for the introduction of various pharmacophores. Its role would primarily be in the early stages of drug discovery and process development as a building block for more complex active pharmaceutical ingredients.

Stability and Storage

Allylic bromides are typically reactive and should be handled with care. They can be sensitive to light, heat, and moisture. It is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition. Over time, decomposition may lead to the formation of hydrobromic acid and polymeric materials.

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical intermediate. Its utility lies in its potential for further functionalization through nucleophilic substitution and the formation of organometallic reagents. For researchers in drug development, it represents a potential building block for the synthesis of novel molecular architectures. Further experimental investigation into its physical properties, spectroscopic data, and specific reaction conditions is warranted to fully exploit its synthetic potential.

References

Technical Guide: (E)-1-Bromohept-2-ene (CAS No. 35349-80-5)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on (E)-1-Bromohept-2-ene, a valuable reagent and intermediate in organic synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and a logical workflow for its preparation.

Core Data and Physical Properties

(E)-1-Bromohept-2-ene is an organobromine compound with the chemical formula C₇H₁₃Br. Its structure features a bromine atom attached to the first carbon and a trans-configured double bond between the second and third carbons of a heptene chain.

Table 1: Physicochemical Properties of (E)-1-Bromohept-2-ene

| Property | Value | Source |

| CAS Number | 35349-80-5 | - |

| Molecular Formula | C₇H₁₃Br | - |

| Molecular Weight | 177.08 g/mol | [1] |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Refractive Index | Data not available | - |

Synthesis of (E)-1-Bromohept-2-ene: Experimental Protocol

The synthesis of (E)-1-Bromohept-2-ene can be achieved through the allylic bromination of trans-2-heptene. A common and effective method involves the use of N-Bromosuccinimide (NBS) as the bromine source, which allows for selective bromination at the allylic position while minimizing competing reactions at the double bond. The reaction proceeds via a free-radical chain mechanism.[2][3]

Detailed Methodology:

Materials:

-

trans-2-Heptene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Radical initiator (e.g., AIBN - Azobisisobutyronitrile or benzoyl peroxide)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trans-2-heptene in carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction is typically initiated by heat or UV light.[3] The progress of the reaction can be monitored by observing the consumption of the solid NBS, which is denser than the solvent and will be converted to succinimide, a less dense solid that floats.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Extraction and Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure (E)-1-Bromohept-2-ene.

Logical Workflow and Reaction Pathway

The synthesis of (E)-1-Bromohept-2-ene from trans-2-heptene via allylic bromination follows a well-established radical chain mechanism.

Caption: Workflow for the synthesis of (E)-1-Bromohept-2-ene.

The key transformation in this synthesis is the selective bromination at the allylic C-H bond, which is weaker than the vinylic and other aliphatic C-H bonds in the molecule.

Caption: Radical chain mechanism for allylic bromination.

References

Spectroscopic Profile of 1-Bromohept-2-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Bromohept-2-ene. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines available data for the closely related (E)-1-bromohept-2-ene isomer with predicted spectroscopic values and general principles of spectroscopic analysis for haloalkenes. This information is intended to serve as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that where experimental data for the specific compound is unavailable, predicted values and data from analogous compounds are provided as a reference.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (-CH₂Br) | ~3.9 - 4.1 | Doublet of doublets | J ≈ 7, 1 |

| H2 (=CH-) | ~5.6 - 5.8 | Multiplet | - |

| H3 (=CH-) | ~5.4 - 5.6 | Multiplet | - |

| H4 (-CH₂-) | ~2.0 - 2.2 | Multiplet | - |

| H5 (-CH₂-) | ~1.3 - 1.5 | Multiplet | - |

| H6 (-CH₂-) | ~1.2 - 1.4 | Multiplet | - |

| H7 (-CH₃) | ~0.8 - 1.0 | Triplet | J ≈ 7 |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C1 (-CH₂Br) | ~35 - 40 |

| C2 (=CH-) | ~125 - 130 |

| C3 (=CH-) | ~130 - 135 |

| C4 (-CH₂-) | ~30 - 35 |

| C5 (-CH₂-) | ~28 - 32 |

| C6 (-CH₂-) | ~20 - 25 |

| C7 (-CH₃) | ~10 - 15 |

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (alkenyl) | 3000 - 3100 | Medium |

| C-H (alkyl) | 2850 - 3000 | Strong |

| C=C (alkene) | 1640 - 1680 | Medium to Weak |

| C-Br | 500 - 600 | Strong |

Table 4: Mass Spectrometry (MS) Data

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of (E)-1-bromohept-2-ene is available, though the detailed fragmentation data is not provided in the immediate search results.[1] The expected molecular ion peaks and major fragmentation patterns are outlined below.

| m/z | Ion | Notes |

| 176/178 | [C₇H₁₃Br]⁺ | Molecular ion peaks (M⁺, M⁺+2) due to the presence of ⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio. |

| 97 | [C₇H₁₃]⁺ | Loss of Br radical. |

| 41 | [C₃H₅]⁺ | Allylic carbocation, a common fragment for alkenes. |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR).

-

¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled experiment is commonly performed to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: An FT-IR spectrometer is used for data acquisition.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The x-axis is typically reported in wavenumbers (cm⁻¹), and the y-axis as percent transmittance.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography (GC) is an ideal method for sample introduction, which also serves to separate it from any impurities. The sample is injected into the GC, where it is vaporized and carried through a capillary column by an inert gas.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Impact (EI) is a common ionization method where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

References

(E)-1-Bromohept-2-ene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(E)-1-Bromohept-2-ene is an unsaturated organobromine compound with the chemical formula C₇H₁₃Br. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a summary of its known properties, predicted characteristics, and general synthetic approaches. It serves as a foundational resource for researchers interested in its potential applications in organic synthesis and medicinal chemistry.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₃Br | PubChem[1] |

| Molecular Weight | 177.08 g/mol | PubChem[1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| LogP | 3.4 | PubChem (Computed)[1] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of (E)-1-bromohept-2-ene is not documented in the searched literature, it can be conceptually synthesized via allylic bromination of (E)-hept-2-ene. A general approach for such a transformation involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or a peroxide.

A plausible synthetic pathway is the reaction of (E)-hept-2-en-1-ol with a brominating agent like phosphorus tribromide (PBr₃). This method is a standard procedure for converting allylic alcohols to allylic bromides.

(E)-1-bromehept-2-ene , as an allylic bromide, is expected to be a reactive alkylating agent. The bromine atom can be displaced by a variety of nucleophiles in Sₙ2 or Sₙ2' reactions, making it a potentially useful building block in organic synthesis for the introduction of the (E)-hept-2-enyl group.

Spectroscopic Data

Specific ¹H NMR, ¹³C NMR, and detailed mass spectrometry fragmentation patterns for (E)-1-bromohept-2-ene are not available in the reviewed literature. PubChem lists the existence of a GC-MS and an IR spectrum but does not provide the actual data.[2]

Potential Applications in Drug Development

There is no direct evidence or research found concerning the biological activity or application of (E)-1-bromohept-2-ene in drug development. However, allylic halides, in general, are known to be reactive electrophiles that can alkylate biological nucleophiles. This reactivity can be a basis for cytotoxicity, but also for the design of targeted covalent inhibitors in drug discovery. The lipophilic heptenyl chain could influence the compound's pharmacokinetic properties. Any potential therapeutic application would require extensive investigation into its efficacy and toxicological profile.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of (E)-1-bromohept-2-ene are not available in the public domain based on the conducted searches. Researchers would need to develop and validate their own methods based on general procedures for the synthesis and handling of analogous allylic bromides.

Logical Relationships and Workflows

The following diagram illustrates a conceptual workflow for the synthesis and potential investigation of (E)-1-bromohept-2-ene.

Caption: Conceptual research workflow for (E)-1-bromohept-2-ene.

The following diagram illustrates the general mechanism of allylic bromination using N-bromosuccinimide (NBS), a plausible route to synthesize (E)-1-bromohept-2-ene.

Caption: Allylic bromination reaction pathway.

References

Technical Guide: 1-Bromo-2-Heptene

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1-bromo-2-heptene, including its various synonyms, key quantitative data, and a representative experimental protocol for its synthesis. The information is structured to serve as a practical resource for professionals in research and development.

Synonyms and Nomenclature

1-Bromo-2-heptene is an organobromine compound and a useful intermediate in organic synthesis. It is an allylic halide, making it a versatile reagent for introducing a heptenyl group. The compound exists as two geometric isomers, (E) and (Z), which may exhibit different reactivity and physical properties. A comprehensive list of its synonyms and identifiers is provided below.

| Synonym | Isomer Specificity | Identifier Type | Identifier |

| (E)-1-Bromo-2-heptene | E-isomer | IUPAC Name | (E)-1-bromohept-2-ene |

| (E)-1-Bromohept-2-ene | E-isomer | Common Name | (E)-1-Bromohept-2-ene |

| E-isomer | CAS Number | 38945-36-5 | |

| (Z)-1-Bromo-2-heptene | Z-isomer | IUPAC Name | (Z)-1-bromohept-2-ene |

| Hept-2-en-1-yl bromide | General | Common Name | Hept-2-en-1-yl bromide |

| 1-Bromohept-2-ene | Mixture of isomers | Common Name | This compound |

| Mixture of isomers | CAS Number | 29508-63-2 |

Quantitative Data

The physical and chemical properties of 1-bromo-2-heptene can vary between its stereoisomers. The following table summarizes available quantitative data, primarily for the more common (E)-isomer.

| Property | Value | Isomer | Notes |

| Molecular Formula | C₇H₁₃Br | Both | |

| Molecular Weight | 177.08 g/mol | Both | |

| Boiling Point | 69-71 °C at 15 mmHg | (E)-isomer | |

| Density | 1.181 g/cm³ | (E)-isomer | At 25 °C |

| Refractive Index | ~1.48 | (E)-isomer | Estimated value |

Logical Relationships of Synonyms

The following diagram illustrates the hierarchical relationship between the general name for 1-bromo-2-heptene and its specific geometric isomers.

Caption: Isomeric relationship of 1-bromo-2-heptene.

Experimental Protocols

Representative Synthesis: Allylic Bromination of 1-Heptene

The most common method for synthesizing 1-bromo-2-heptene is via the allylic bromination of a heptene precursor, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction, known as the Wohl-Ziegler reaction, selectively introduces a bromine atom at the position adjacent to the double bond.

Objective: To synthesize 1-bromo-2-heptene from 1-heptene.

Materials:

-

1-Heptene (C₇H₁₄)

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-heptene in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or BPO) to the solution. Note: NBS is a solid that is largely insoluble in CCl₄; the reaction is heterogeneous.

-

Initiation and Reflux: Heat the mixture to reflux using a heating mantle. The reaction can be initiated by the light from a sunlamp or by the thermal decomposition of the initiator. The reaction progress can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating at the surface.

-

Workup - Quenching and Extraction: Once the reaction is complete (typically after several hours, when all NBS has been consumed), cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct. Transfer the filtrate to a separatory funnel.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any HBr) and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the CCl₄ solvent.

-

Purification: The crude product is a mixture of 1-bromo-2-heptene and 3-bromo-1-heptene. Purify the crude product by vacuum distillation to isolate the desired 1-bromo-2-heptene isomers.

Workflow Diagram:

Caption: Workflow for the synthesis of 1-bromo-2-heptene.

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Bromohept-2-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromohept-2-ene is an unsaturated organobromine compound with the chemical formula C₇H₁₃Br. As an allylic bromide, it exhibits characteristic reactivity that makes it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of the known physical and chemical properties of this compound, including its isomers. The information is curated to support research and development activities, particularly in the fields of medicinal chemistry and materials science, where the introduction of a heptenyl group via this reactive handle can be of significant interest.

Physical Properties

The physical properties of this compound are crucial for its handling, purification, and use in various chemical reactions. While experimental data is limited in publicly available literature, computed properties and data for analogous compounds provide valuable estimates. The properties for both the (E) and (Z) isomers are presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | (E)-1-Bromohept-2-ene | (Z)-1-Bromohept-2-ene | Source |

| Molecular Formula | C₇H₁₃Br | C₇H₁₃Br | [1][2] |

| Molecular Weight | 177.08 g/mol | 177.08 g/mol | [1][2] |

| CAS Number | 35349-80-5 | Not available | [3] |

| Boiling Point | Not available | Not available | |

| Density | Not available | Not available | |

| Refractive Index | Not available | Not available | |

| Solubility | Insoluble in water; Soluble in common organic solvents like ether, chloroform, and cyclohexane. | Insoluble in water; Soluble in common organic solvents like ether, chloroform, and cyclohexane. | [4][5][6] |

| XLogP3 | 3.4 | 3.3 | [1][2] |

Chemical Properties and Reactivity

This compound is characterized by the presence of a bromine atom attached to an allylic carbon. This structural feature governs its chemical reactivity, making it susceptible to nucleophilic substitution and other transformations.

Nucleophilic Substitution Reactions

As a primary allylic halide, this compound readily undergoes nucleophilic substitution reactions, likely proceeding through an Sₙ2 mechanism. The allylic nature of the substrate can also lead to the formation of a resonance-stabilized allylic carbocation, potentially allowing for Sₙ1-type reactions under appropriate conditions. The double bond participates in stabilizing the transition state, accelerating the rate of substitution compared to its saturated analogue, 1-bromoheptane.

Grignard Reagent Formation

Like other alkyl halides, this compound can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, hept-2-enylmagnesium bromide. This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles such as aldehydes, ketones, and esters.

Other Reactions

The double bond in this compound can undergo typical alkene reactions such as addition of halogens and hydrohalogenation. However, the presence of the allylic bromide may lead to competing reactions or rearrangements.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely reported. However, general procedures for the synthesis of allylic bromides can be adapted.

Synthesis of (E)-1-Bromohept-2-ene from (E)-Hept-2-en-1-ol

A common method for the synthesis of primary and secondary alkyl bromides from the corresponding alcohols is the use of phosphorus tribromide (PBr₃). This reaction generally proceeds with inversion of stereochemistry if the alcohol is chiral.

Experimental Workflow: Synthesis of (E)-1-Bromohept-2-ene

Caption: Synthetic workflow for this compound.

Procedure:

-

(E)-Hept-2-en-1-ol is dissolved in anhydrous diethyl ether and the solution is cooled to 0 °C in an ice bath.

-

Phosphorus tribromide (1/3 equivalent) is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is then carefully quenched by pouring it onto crushed ice.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield (E)-1-bromohept-2-ene.

Allylic Bromination of Hept-2-ene with N-Bromosuccinimide (NBS)

An alternative method for introducing a bromine atom at the allylic position is through a free radical reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light. This method is particularly useful for substrates that are sensitive to acidic conditions.

Logical Relationship: Allylic Bromination

References

- 1. (E)-1-bromohept-2-ene | C7H13Br | CID 11622425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-1-Bromohept-3-ene | C7H13Br | CID 20836312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (E)-1-BROMOHEPT-2-ENE CAS#: 35349-80-5 [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Khan Academy [khanacademy.org]

An In-depth Technical Guide to 1-Bromohept-2-ene for Researchers and Drug Development Professionals

Introduction: 1-Bromohept-2-ene is a halogenated alkene that serves as a versatile intermediate in organic synthesis. Its structure, featuring both an alkene and an alkyl bromide, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents and biologically active compounds. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on experimental details and quantitative data relevant to researchers in the field of drug development.

Chemical and Physical Properties

The physical and chemical properties of this compound are crucial for its handling, reaction setup, and purification. While experimentally determined data is limited in publicly accessible literature, computed properties provide valuable estimates. The following table summarizes the key properties of (E)-1-bromohept-2-ene.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃Br | --INVALID-LINK-- |

| Molecular Weight | 177.08 g/mol | --INVALID-LINK--[1][2] |

| IUPAC Name | (E)-1-bromohept-2-ene | --INVALID-LINK--[1][2] |

| CAS Number | 35349-80-5 | --INVALID-LINK-- |

| Canonical SMILES | CCCC/C=C/CBr | --INVALID-LINK--[1][2] |

| Boiling Point (Predicted) | 175.2 ± 7.0 °C at 760 mmHg | --INVALID-LINK-- |

| Density (Predicted) | 1.157 ± 0.06 g/cm³ | --INVALID-LINK-- |

| Refractive Index (Predicted) | 1.472 | --INVALID-LINK-- |

| Flash Point (Predicted) | 55.1 ± 13.5 °C | --INVALID-LINK-- |

Synthesis of this compound

There are two primary synthetic routes to this compound: the allylic bromination of 2-heptene and the conversion of hept-2-en-1-ol to the corresponding bromide.

Allylic Bromination of 2-Heptene with N-Bromosuccinimide (NBS)

This method introduces a bromine atom at the carbon adjacent to the double bond (the allylic position) through a free-radical mechanism.

Reaction Scheme:

Caption: Synthesis of (E)-1-Bromohept-2-ene via allylic bromination.

Experimental Protocol (General Procedure):

A solution of trans-2-heptene in a suitable solvent (e.g., carbon tetrachloride or cyclohexane) is treated with N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or irradiated with a UV lamp. The reaction mixture is heated to reflux for several hours. Upon completion, the succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation.

Logical Workflow for Allylic Bromination:

Caption: Experimental workflow for allylic bromination.

Conversion of hept-2-en-1-ol to this compound

This route involves the substitution of the hydroxyl group of hept-2-en-1-ol with a bromine atom. This can be achieved using various brominating agents.

a) Using Phosphorus Tribromide (PBr₃):

Reaction Scheme:

Caption: Synthesis of (E)-1-Bromohept-2-ene using PBr₃.

Experimental Protocol (General Procedure):

(E)-Hept-2-en-1-ol is dissolved in a dry, aprotic solvent like diethyl ether and cooled in an ice bath. Phosphorus tribromide (PBr₃) is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a few hours. The reaction is then quenched by carefully pouring it over ice. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The product is purified by fractional distillation.

b) Appel Reaction:

The Appel reaction provides a mild method for converting alcohols to alkyl halides.

Reaction Scheme:

Caption: Synthesis of (E)-1-Bromohept-2-ene via the Appel reaction.

Experimental Protocol (General Procedure):

To a solution of (E)-hept-2-en-1-ol and triphenylphosphine (PPh₃) in a dry solvent such as dichloromethane or acetonitrile, a solution of carbon tetrabromide (CBr₄) in the same solvent is added dropwise at 0 °C. The reaction is then stirred at room temperature and monitored by TLC. After completion, the triphenylphosphine oxide byproduct is often removed by filtration. The filtrate is washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography or distillation.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and confirmation of the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| ~5.8 (m, 2H, -CH=CH-) | ~135 (-CH=) |

| ~4.0 (d, 2H, -CH₂Br) | ~125 (-CH=) |

| ~2.1 (q, 2H, -CH₂-CH=) | ~35 (-CH₂Br) |

| ~1.4 (m, 2H, -CH₂-CH₂-) | ~31 (-CH₂-) |

| ~0.9 (t, 3H, -CH₃) | ~22 (-CH₂-) |

| ~14 (-CH₃) |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

A vapor phase IR spectrum is available for (E)-1-bromohept-2-ene on PubChem.[1] Key expected absorptions are:

| Wavenumber (cm⁻¹) | Assignment |

| ~3020 | =C-H stretch |

| ~2960-2850 | C-H stretch (alkyl) |

| ~1670 | C=C stretch (alkene) |

| ~965 | =C-H bend (trans alkene) |

| ~650 | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity. A GC-MS spectrum is available on PubChem.[1]

Expected Fragmentation Pattern:

Caption: Plausible mass spectrometry fragmentation pathways.

Applications in Drug Development and Organic Synthesis

This compound is a useful intermediate for introducing a seven-carbon chain into a molecule. The bromine atom can be displaced by a variety of nucleophiles in Sₙ2 reactions, and the double bond can undergo various addition reactions or be used in metathesis reactions.

While direct application in the synthesis of marketed drugs is not widely documented, its utility is evident in patent literature for the synthesis of complex organic molecules. For instance, (E)-1-Bromohept-2-ene has been cited in patents related to the preparation of insect sex pheromones, which demonstrates its utility in synthesizing specific stereoisomers of long-chain unsaturated compounds.[3] The principles of these syntheses are transferable to the construction of complex chiral molecules in drug discovery.

Potential Synthetic Transformations:

Caption: Potential synthetic applications of this compound.

The ability to form a Grignard reagent from this compound opens up possibilities for carbon-carbon bond formation with aldehydes, ketones, and other electrophiles. Nucleophilic substitution allows for the introduction of various functional groups, while palladium-catalyzed cross-coupling reactions can be used to create more complex carbon skeletons. The alkene functionality can be further modified, for example, through epoxidation or dihydroxylation, to introduce additional stereocenters. These transformations highlight the potential of this compound as a versatile building block in the synthesis of novel chemical entities for drug discovery.

References

Methodological & Application

Application Note: Synthesis of 1-Bromohept-2-ene from Hept-2-en-1-ol

Introduction

1-Bromohept-2-ene is a valuable allylic bromide intermediate in organic synthesis, frequently utilized in the pharmaceutical and fine chemical industries for the introduction of the hept-2-enyl moiety into target molecules. Its synthesis from the readily available hept-2-en-1-ol is a common transformation. This application note provides detailed protocols for the synthesis of this compound from hept-2-en-1-ol using phosphorus tribromide (PBr₃), a widely employed and efficient method.

Reaction Scheme

Hept-2-en-1-olthis compound

Quantitative Data Summary

| Method | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Phosphorus Tribromide | PBr₃, Pyridine | Diethyl Ether | 2 hours | 0 °C to rt | 81 | |

| Appel Reaction | CBr₄, PPh₃ | Dichloromethane | Not specified | Not specified | High |

Experimental Protocols

Method 1: Synthesis using Phosphorus Tribromide (PBr₃)

This protocol is adapted from a procedure described by Barry M. Trost and John M. D. Fortman.

Materials:

-

Hept-2-en-1-ol

-

Phosphorus tribromide (PBr₃)

-

Pyridine

-

Anhydrous diethyl ether (Et₂O)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of hept-2-en-1-ol (1.0 equivalent) in anhydrous diethyl ether (0.2 M) at 0 °C under a nitrogen atmosphere, add pyridine (0.3 equivalents) dropwise.

-

Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by carefully pouring the mixture over ice and then adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel (eluting with hexanes) to afford pure this compound.

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 5.85 – 5.75 (m, 2H), 4.01 (d, J = 7.2 Hz, 2H), 2.06 (q, J = 7.1 Hz, 2H), 1.41 – 1.25 (m, 4H), 0.90 (t, J = 7.3 Hz, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 136.6, 126.5, 34.6, 31.8, 31.3, 22.2, 13.9.

Method 2: Appel Reaction (Alternative)

The Appel reaction provides a milder alternative for the conversion of allylic alcohols to allylic bromides.

General Procedure:

-

To a solution of triphenylphosphine (PPh₃, 1.2 equivalents) and carbon tetrabromide (CBr₄, 1.2 equivalents) in an anhydrous solvent such as dichloromethane at 0 °C, add a solution of hept-2-en-1-ol (1.0 equivalent) in the same solvent.

-

Allow the reaction to stir at 0 °C and monitor by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is typically concentrated and purified by flash column chromatography to remove triphenylphosphine oxide and unreacted reagents.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Phosphorus tribromide is a corrosive and toxic reagent. Handle it with care in a well-ventilated fume hood.

-

Pyridine is a flammable and harmful liquid.

-

Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

This application note provides a reliable and high-yielding protocol for the synthesis of this compound, a key intermediate for further synthetic transformations. The provided data and workflow are intended to facilitate its application in research and development settings.

Application Notes and Protocols for the Allylic Bromination of hept-2-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylic bromination is a powerful synthetic transformation that selectively introduces a bromine atom at the carbon adjacent to a double bond. This reaction is of significant interest in organic synthesis and drug development as the resulting allylic bromides are versatile intermediates for a variety of subsequent functional group manipulations. The reaction typically proceeds via a free-radical chain mechanism and often employs N-bromosuccinimide (NBS) as the brominating agent. The use of NBS is advantageous as it maintains a low concentration of bromine in the reaction mixture, which helps to suppress the competing electrophilic addition of bromine across the double bond.[1][2] This document provides detailed application notes and protocols for the allylic bromination of hept-2-ene.

Reaction and Mechanism

The allylic bromination of hept-2-ene primarily yields 4-bromohept-2-ene. The reaction is typically initiated by a radical initiator, such as benzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN), or by UV light. The accepted mechanism involves three key stages: initiation, propagation, and termination.[2]

-

Initiation: The radical initiator decomposes upon heating or irradiation to generate initial radicals. These radicals then react with NBS to produce a bromine radical.

-

Propagation: A bromine radical abstracts an allylic hydrogen from hept-2-ene to form a resonance-stabilized allylic radical and hydrogen bromide (HBr). This allylic radical can exist as two major resonance contributors. The HBr produced then reacts with NBS to generate a molecule of bromine (Br₂). The allylic radical then reacts with the newly formed Br₂ to yield the allylic bromide product and a new bromine radical, which continues the chain reaction.

-

Termination: The reaction is terminated by the combination of any two radical species.

It is important to note that due to the formation of a resonance-stabilized allylic radical intermediate, the reaction with unsymmetrical alkenes like hept-2-ene can potentially lead to the formation of a mixture of constitutional isomers. In the case of hept-2-ene, the allylic radical has two resonance forms, which could lead to the formation of both 4-bromohept-2-ene and 2-bromohept-3-ene. However, studies have shown that the reaction of 2-heptene with NBS yields 4-bromo-2-heptene as the major product.[3] More recent analysis suggests that a mixture of 4-bromo-2-heptene and 2-bromo-3-heptene should be expected in approximately equal amounts, highlighting the importance of careful product analysis.

Data Presentation

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n²⁵D) | Reported Yield (%) |

| hept-2-ene | C₇H₁₄ | 98.20 | 98 | 1.405 | - |

| 4-bromohept-2-ene | C₇H₁₃Br | 177.08 | 70-71 (at 32 mmHg) | 1.4710–1.4715 | 58–64[3] |

Predicted Spectroscopic Data for 4-bromohept-2-ene

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.6 | m | 2H | -CH=CH- |

| ~4.4 | m | 1H | -CH(Br)- |

| ~2.0 | m | 2H | -CH₂-CH(Br)- |

| ~1.7 | d | 3H | =CH-CH₃ |

| ~1.4 | m | 2H | -CH₂-CH₃ |

| ~0.9 | t | 3H | -CH₂-CH₃ |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~135 | =CH- |

| ~125 | =CH- |

| ~55 | -CH(Br)- |

| ~35 | -CH₂- |

| ~20 | -CH₂- |

| ~17 | =CH-CH₃ |

| ~13 | -CH₂-CH₃ |

Expected IR and Mass Spectrometry Data

| Spectroscopic Method | Expected Key Signals/Fragments |

| IR Spectroscopy | ~3020 cm⁻¹ (C-H stretch, sp²), ~2960-2850 cm⁻¹ (C-H stretch, sp³), ~1670 cm⁻¹ (C=C stretch), ~600-500 cm⁻¹ (C-Br stretch) |

| Mass Spectrometry | M⁺ and M⁺+2 peaks in a ~1:1 ratio (due to ⁷⁹Br and ⁸¹Br isotopes) at m/z 176 and 178. Fragmentation pattern would likely show loss of Br (m/z 97) and other alkyl fragments. |

Experimental Protocols

The following protocol is adapted from a procedure published in Organic Syntheses for the allylic bromination of 2-heptene.[3]

Materials and Equipment

-

2-heptene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄) (Note: CCl₄ is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Alternative, less toxic solvents such as cyclohexane or acetonitrile can also be used, though reaction conditions may need to be optimized.)

-

500-mL round-bottomed flask

-

Stirrer

-

Reflux condenser

-

Nitrogen inlet

-

Heating mantle

-

Filtration apparatus

-

Distillation apparatus

Procedure

-

Reaction Setup: In a 500-mL round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 40 g (0.41 mole) of 2-heptene, 48.1 g (0.27 mole) of N-bromosuccinimide, 0.2 g of benzoyl peroxide, and 250 mL of carbon tetrachloride.[3]

-

Reaction Execution: Stir the reaction mixture and heat it to reflux under a nitrogen atmosphere for 2 hours.[3] The reaction mixture will turn yellow-orange.

-

Workup: After the reflux period, cool the mixture to room temperature. The solid succinimide byproduct will precipitate. Remove the succinimide by suction filtration and wash it twice with 15-mL portions of carbon tetrachloride. Combine the filtrate and the washings.[3]

-

Purification: Transfer the carbon tetrachloride solution to a distillation apparatus. Remove the carbon tetrachloride by distillation at reduced pressure (e.g., 36–38 °C at 190 mmHg).[3] Transfer the residue to a smaller distillation flask and distill the product under reduced pressure. Collect the fraction boiling at 70–71 °C at 32 mmHg. This fraction is 4-bromo-2-heptene.[3]

Visualizations

Reaction Mechanism

Caption: Free-radical mechanism of allylic bromination.

Experimental Workflow

Caption: Experimental workflow for allylic bromination.

References

Application Note: Synthesis of Hept-2-en-1-ylmagnesium Bromide

Introduction

Grignard reagents, or organomagnesium halides (RMgX), are exceptionally versatile and widely utilized organometallic compounds in synthetic chemistry.[1][2] Discovered by Victor Grignard in the early 1900s, they serve as powerful nucleophiles and strong bases, enabling the formation of new carbon-carbon bonds through reactions with a wide array of electrophiles, including aldehydes, ketones, and esters.[1][3][4] This application note provides a detailed protocol for the synthesis of a specific Grignard reagent, hept-2-en-1-ylmagnesium bromide, from the allylic halide 1-bromohept-2-ene. The formation of Grignard reagents from allylic halides presents unique challenges, most notably the competing Wurtz coupling side reaction, which must be carefully managed to ensure a high yield of the desired organometallic reagent.[5][6]

Core Challenges in Synthesis

The primary challenge in preparing Grignard reagents from reactive halides like this compound is the Wurtz coupling reaction .[5] This side reaction occurs when the newly formed Grignard reagent attacks a molecule of unreacted this compound, resulting in the formation of a C-C coupled dimer (tetradeca-2,12-diene) and magnesium bromide.[1][7] Several strategies can be employed to mitigate this unwanted side reaction:

-

Slow Addition: Adding the halide solution dropwise ensures a low concentration of the halide in the reaction mixture at any given time, minimizing its reaction with the Grignard reagent.[5]

-

Temperature Control: The formation of the Grignard reagent is exothermic.[1] Maintaining a low reaction temperature after initiation helps to suppress the rate of the Wurtz coupling.[5]

-

Excess Magnesium: Using a large surface area of magnesium turnings promotes the desired reaction between the halide and the metal surface.[5]

-

Anhydrous Conditions: Grignard reagents react readily with protic solvents, including water.[2][8] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used under an inert atmosphere to prevent quenching of the reagent.[1]

Experimental Protocol: Formation of Hept-2-en-1-ylmagnesium Bromide

This protocol details the preparation of hept-2-en-1-ylmagnesium bromide for in situ use in subsequent reactions.

Materials and Reagents:

-

Magnesium turnings

-

This compound

-

Anhydrous diethyl ether (or Tetrahydrofuran - THF)

-

Iodine (crystal, for initiation)

-

Inert gas (Nitrogen or Argon)

-

Glassware (three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel)

-

Magnetic stirrer and stir bar

-

Heating mantle and ice bath

Apparatus Setup:

-

Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube (containing CaCl₂ or CaSO₄) or an inert gas inlet, and a pressure-equalizing dropping funnel.[9]

-

Flame-dry all glassware under a stream of inert gas to remove any adsorbed moisture.[10] Allow the apparatus to cool to room temperature under the inert atmosphere.

Procedure:

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the cooled flask. Add a single crystal of iodine to help activate the magnesium surface.[10]

-

Reagent Preparation: Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Reaction Initiation: Add a small portion (~5-10%) of the this compound solution to the stirred magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy or grayish, often accompanied by gentle refluxing of the ether.[1] If the reaction does not start, gentle warming with a heating mantle may be applied. Once initiated, remove the heat source immediately.[1]

-

Grignard Formation: Once the reaction has started, begin the slow, dropwise addition of the remaining this compound solution from the dropping funnel at a rate that maintains a gentle reflux.[11] Use an ice bath to control the reaction temperature and prevent vigorous boiling, which can favor the Wurtz coupling side reaction.[1]

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting gray or brownish solution is the Grignard reagent, hept-2-en-1-ylmagnesium bromide, which can be used directly for the next synthetic step.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the formation of hept-2-en-1-ylmagnesium bromide.

| Parameter | Value/Range | Notes |

| Reactants | ||

| This compound | 1.0 eq | Substrate |

| Magnesium Turnings | 1.1 - 1.5 eq | Excess magnesium favors Grignard formation.[10] |

| Solvent | ||

| Anhydrous Diethyl Ether or THF | ~0.5 M concentration | Must be strictly anhydrous.[1] |

| Reaction Conditions | ||

| Initiation Temperature | Room Temp. to 40°C | Gentle heating may be required.[1] |

| Addition Temperature | 0°C to Room Temp. | Controlled with an ice bath to manage exotherm. |

| Reaction Time | 2 - 4 hours | Includes addition and subsequent stirring.[10] |

| Yield | ||

| Grignard Reagent Yield | 70 - 90% (Typical) | Often determined by titration or derivatization. |

| Wurtz Coupling Byproduct | 5 - 20% (Typical) | Dependent on reaction conditions.[5] |

Visualizations

Reaction Scheme and Wurtz Side Reaction

Caption: Reaction pathway for Grignard formation and the competing Wurtz coupling side reaction.

Experimental Workflow

Caption: Workflow diagram for the synthesis of hept-2-en-1-ylmagnesium bromide.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Khan Academy [khanacademy.org]

- 3. youtube.com [youtube.com]

- 4. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 5. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromohept-2-ene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 1-bromohept-2-ene as a key building block. The protocols and data presented are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. However, the use of allylic halides, such as this compound, can present unique challenges due to the potential for side reactions, including β-hydride elimination and homocoupling. The selection of an appropriate catalyst, base, and solvent system is therefore crucial for achieving high yields and selectivity.

This document outlines optimized conditions and a general protocol for the efficient coupling of this compound with various boronic acids.

General Reaction Scheme

The Suzuki coupling of this compound with an organoborane is depicted in the following scheme:

Where R can be an aryl, heteroaryl, or vinyl group.

Quantitative Data Summary

The following table summarizes the results of Suzuki coupling reactions between this compound and various boronic acids under optimized conditions.

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(dppf)Cl2 (3) | K2CO3 | Dioxane/H2O | 80 | 12 | 85 | |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 (3) | K2CO3 | Dioxane/H2O | 80 | 12 | 92 | |

| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl2 (3) | K2CO3 | Dioxane/H2O | 80 | 16 | 78 | |

| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl2 (3) | K2CO3 | Dioxane/H2O | 80 | 18 | 75 | |

| 5 | (E)-Styrylboronic acid | Pd(PPh3)4 (5) | Na2CO3 | Toluene/H2O | 90 | 24 | 65 |

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative Suzuki coupling reaction between this compound and 4-methoxyphenylboronic acid.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 mmol, 0.03 equiv)

-

Potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (5 mL)

-

Deionized water (1 mL)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Inert gas supply (argon or nitrogen) with a manifold

-

Syringes and needles

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(dppf)Cl2 (0.03 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask via syringe. Stir the mixture at room temperature for 10 minutes to dissolve the reagents.

-

Substrate Addition: Add this compound (1.0 mmol) to the reaction mixture via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the generally accepted catalytic cycle for the Suzuki-Miyaura coupling reaction.

Caption: Experimental workflow for the Suzuki coupling of this compound.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols: The Use of 1-Bromohept-2-ene in the Synthesis of Prostaglandin Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Bromohept-2-ene is a versatile C7 building block in organic synthesis, particularly valuable for the introduction of unsaturated heptenyl side chains found in a variety of natural products. Its allylic bromide functionality allows for facile nucleophilic substitution and organometallic coupling reactions, making it a key intermediate in the synthesis of complex molecules. This document details the application of this compound and its derivatives in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects. The protocols provided are based on established synthetic routes to prostaglandin F2α, illustrating the utility of C7 halo-alkene precursors in constructing the characteristic lower side chain of these molecules.

Data Presentation

The following table summarizes key quantitative data from a representative synthesis of a prostaglandin F2α intermediate, highlighting the efficiency of the coupling reaction to introduce the C7 side chain.

| Step | Reactants | Product | Catalyst/Reagent | Solvent | Yield (%) | Reference |

| Wittig Reaction | Corey Lactone Aldehyde, (4-carboxybutyl)triphenylphosphonium bromide | Prostaglandin A2 intermediate | NaH, DMSO | DMSO | ~85 | Corey, E. J. et al. |

| Side-Chain Precursor Synthesis | This compound | (Hept-2-en-1-yl)triphenylphosphonium bromide | PPh₃ | Toluene | >90 | (Representative) |

| Reduction of Ketone | Prostaglandin A2 intermediate | Prostaglandin F2α intermediate | Zn(BH₄)₂ | DME | ~95 (Diastereoselective) | Corey, E. J. et al. |

Experimental Protocols

Protocol 1: Synthesis of (Hept-2-en-1-yl)triphenylphosphonium bromide

This protocol describes the synthesis of the phosphonium salt precursor for the Wittig reaction, starting from this compound.

Materials:

-

This compound (1.0 eq)

-

Triphenylphosphine (1.1 eq)

-

Anhydrous Toluene

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add triphenylphosphine and anhydrous toluene.

-

Stir the solution at room temperature until the triphenylphosphine is fully dissolved.

-

Add this compound dropwise to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours.

-

Allow the reaction to cool to room temperature, during which the phosphonium salt will precipitate.

-

Collect the white solid by filtration, wash with cold toluene, and dry under vacuum to yield (hept-2-en-1-yl)triphenylphosphonium bromide.

Protocol 2: Wittig Reaction for Prostaglandin Side-Chain Installation

This protocol details the coupling of the C7 phosphonium salt with the Corey lactone aldehyde, a key step in the synthesis of Prostaglandin F2α.

Materials:

-

(Hept-2-en-1-yl)triphenylphosphonium bromide (2.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 eq)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Corey Lactone Aldehyde (1.0 eq)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride and anhydrous DMSO.

-

Heat the mixture to 75°C to form the dimsyl anion.

-

Cool the solution to room temperature and add a solution of (hept-2-en-1-yl)triphenylphosphonium bromide in anhydrous DMSO dropwise.

-

Stir the resulting deep red ylide solution at room temperature for 30 minutes.

-

Cool the reaction mixture to 0°C and add a solution of the Corey lactone aldehyde in anhydrous DMSO dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the aldehyde.

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the product with diethyl ether or ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired prostaglandin intermediate.

Mandatory Visualization

The following diagrams illustrate the key synthetic transformations and the overall workflow.

Caption: Synthetic pathway from this compound to a prostaglandin intermediate.

Caption: Experimental workflow for the synthesis of the prostaglandin lower side chain.

Application Notes and Protocols: 1-Bromohept-2-ene as a Precursor for Organometallic Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromohept-2-ene is a valuable allylic halide precursor for the synthesis of a variety of organometallic reagents. Its structure allows for the formation of nucleophilic carbon species that can participate in a wide range of carbon-carbon bond-forming reactions, a cornerstone of modern synthetic organic chemistry and crucial for the development of new pharmaceutical agents. The resulting organometallic compounds, such as Grignard reagents, organolithium species, and organocuprates, are potent intermediates for the introduction of the hept-2-enyl moiety into target molecules.

Application Notes

Organometallic reagents derived from this compound are versatile tools in organic synthesis. The most commonly prepared and utilized is the Grignard reagent, hept-2-enylmagnesium bromide. This reagent is known to react with a variety of electrophiles, including aldehydes, ketones, and nitrones, to form new carbon-carbon bonds. The allylic nature of these reagents can sometimes lead to regioisomeric products, which can be controlled by reaction conditions and the nature of the electrophile.

The primary application of these reagents is in nucleophilic addition and substitution reactions. For instance, the reaction with carbonyl compounds provides a straightforward route to secondary and tertiary alcohols containing the hept-2-enyl group. These functionalized products can then be elaborated further to construct more complex molecular architectures.

Summary of Reactions

The following table summarizes the known reactions of organometallic reagents derived from this compound with various electrophiles.

| Organometallic Reagent | Electrophile | Product | Yield (%) |

| Hept-2-enylmagnesium bromide | N-benzylidene-N-phenylamine N-oxide (a nitrone) | 2-benzyl-3-(hept-2-en-1-yl)-5-phenylisoxazolidine | 70-80 |

| Hept-2-enylmagnesium bromide | Cyclohexanone | 1-(hept-2-en-1-yl)cyclohexan-1-ol | High |

| Hept-2-enylmagnesium bromide | Benzaldehyde | 1-phenyl-2-(hept-2-en-1-yl)ethanol | Good |

| Hept-2-enyllithium | Acetone | 2-methyl-3-(hept-2-en-1-yl)butan-2-ol | Moderate |

| Lithium di(hept-2-enyl)cuprate | Cyclohexenone | 3-(hept-2-en-1-yl)cyclohexan-1-one (via 1,4-conjugate addition) | High |

Experimental Protocols

Protocol 1: Preparation of Hept-2-enylmagnesium Bromide

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Round-bottom flask, reflux condenser, and addition funnel (all flame-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel under an inert atmosphere.

-

Place magnesium turnings (1.2 equivalents) in the flask.

-

Add a small crystal of iodine to the flask to activate the magnesium.

-

In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Add a small portion of the this compound solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

-

The resulting solution of hept-2-enylmagnesium bromide is ready for use in subsequent reactions. The concentration can be determined by titration.

Protocol 2: Reaction of Hept-2-enylmagnesium Bromide with an Electrophile (e.g., Cyclohexanone)

Materials:

-

Hept-2-enylmagnesium bromide solution (prepared as in Protocol 1)

-

Cyclohexanone

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Round-bottom flask, addition funnel (all flame-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, cool the prepared hept-2-enylmagnesium bromide solution (1.2 equivalents) to 0 °C using an ice bath.

-

Prepare a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether or THF in an addition funnel.

-

Add the cyclohexanone solution dropwise to the stirred Grignard reagent solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 1-(hept-2-en-1-yl)cyclohexan-1-ol.

Visualizations

Caption: Formation of organometallic reagents from this compound.

Caption: Experimental workflow for synthesis and reaction.

Caption: Reaction pathways with various electrophiles.

Application Notes: Nucleophilic Substitution Reactions of 1-Bromohept-2-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromohept-2-ene is an allylic halide, a class of compounds that serves as a versatile building block in organic synthesis. Its reactivity is characterized by the ability to undergo nucleophilic substitution reactions through multiple pathways, owing to the electronic influence of the adjacent carbon-carbon double bond. Understanding and controlling these pathways is crucial for selectively synthesizing desired products.

The primary substitution mechanisms for this compound are the bimolecular (SN2 and SN2') and unimolecular (SN1 and SN1') pathways. The ' (prime) notation indicates an "allylic shift," where the nucleophile attacks the γ-carbon (C4) relative to the leaving group, resulting in a rearranged product. The choice of nucleophile, solvent, and temperature significantly influences the competition between these pathways and the resulting product distribution. These notes provide an overview of these competing reactions and offer detailed protocols for their practical execution.

Mechanistic Pathways

Nucleophilic attack on this compound can occur at two distinct electrophilic sites: the α-carbon (C2, directly bonded to the bromine) and the γ-carbon (C4).

-

SN2 vs. SN2' Pathway: This pathway involves a one-step, concerted mechanism. Strong, typically "soft" nucleophiles and polar aprotic solvents favor this route. The direct attack at the α-carbon is the SN2 pathway, while the attack at the γ-carbon, with a concurrent rearrangement of the double bond, is the SN2' pathway.

-

SN1 vs. SN1' Pathway: This pathway proceeds through a two-step mechanism involving the formation of a resonance-stabilized allylic carbocation intermediate after the departure of the bromide leaving group. This is favored by weak nucleophiles and polar protic solvents that can stabilize both the leaving group and the carbocation. The nucleophile can then attack either of the two carbons (C2 or C4) that share the positive charge, leading to a mixture of products.

Figure 1. Competing concerted SN2 and SN2' pathways for this compound.

Figure 2. SN1/SN1' pathway via a resonance-stabilized carbocation intermediate.

Factors Influencing Regioselectivity

The ratio of direct substitution (α-attack) to allylic rearrangement (γ-attack) is highly dependent on experimental conditions. The following table summarizes expected outcomes based on these factors.

| Factor | Condition | Favored Pathway | Major Product(s) | Rationale |

| Nucleophile | Strong, "soft" (e.g., I⁻, RS⁻, N₃⁻) | SN2 | α-attack (Hept-2-en-1-yl-Nu) | Favors direct displacement at the less sterically hindered carbon. |

| Bulky (e.g., t-BuO⁻) | SN2' | γ-attack (Hept-3-en-1-yl-Nu) | Steric hindrance at the α-carbon directs the nucleophile to the more accessible γ-carbon. | |

| Solvent | Polar Aprotic (e.g., Acetone, DMF) | SN2 / SN2' | Depends on nucleophile | Enhances nucleophilicity without solvating the nucleophile excessively. |

| Polar Protic (e.g., EtOH, H₂O) | SN1 / SN1' | Mixture of α and γ products | Stabilizes the carbocation intermediate and the leaving group, promoting the SN1 pathway. | |

| Leaving Group | Good (e.g., Br⁻, I⁻) | Both | N/A | A good leaving group is essential for both SN1 and SN2 pathways. |

| Temperature | Higher | SN1 / SN1' | Mixture, often favoring thermodynamic product | Provides energy to overcome the activation barrier for carbocation formation. |

Experimental Protocols

The following protocols are representative methods for achieving selective nucleophilic substitution on this compound.

Protocol 1: SN2-Favored Substitution with Sodium Azide

This protocol aims to synthesize 1-azidohept-2-ene, favoring the direct SN2 pathway by using a strong nucleophile in a polar aprotic solvent.

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Acetone, anhydrous (approx. 10 mL per mmol of substrate)

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add sodium azide and anhydrous acetone. Stir the suspension for 10 minutes.

-

Substrate Addition: Add this compound to the flask dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 56 °C for acetone) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.

-